BenchChemオンラインストアへようこそ!

3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile

Heterocyclic Chemistry Medicinal Chemistry Building Block Selection

3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile is a chromenone-pyrazole hybrid molecule (C19H11N3O2, MW 313.31 g/mol) featuring a 4-carbonitrile substituent on the pyrazole ring. The compound belongs to the broader chromenopyrazole scaffold class, which has been extensively explored as a versatile cannabinoid receptor ligand framework and as a precursor for fluorescent probes and cytotoxic heterocycles.

Molecular Formula C19H11N3O2
Molecular Weight 313.316
CAS No. 371773-61-4
Cat. No. B2953960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile
CAS371773-61-4
Molecular FormulaC19H11N3O2
Molecular Weight313.316
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C#N
InChIInChI=1S/C19H11N3O2/c20-11-14-12-22(15-7-2-1-3-8-15)21-18(14)16-10-13-6-4-5-9-17(13)24-19(16)23/h1-10,12H
InChIKeyIDUIJQUMAWSKLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 371773-61-4) – A Specialized Chromenopyrazole Building Block for Heterocyclic Chemistry


3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile is a chromenone-pyrazole hybrid molecule (C19H11N3O2, MW 313.31 g/mol) featuring a 4-carbonitrile substituent on the pyrazole ring [1]. The compound belongs to the broader chromenopyrazole scaffold class, which has been extensively explored as a versatile cannabinoid receptor ligand framework and as a precursor for fluorescent probes and cytotoxic heterocycles [2]. Unlike the widely reported 4-carbaldehyde analog (CAS 103593-79-9), this carbonitrile variant offers a distinct nitrile functional handle that enables orthogonal synthetic derivatization pathways, positioning it as a differentiated intermediate for medicinal chemistry and probe development programs.

Why Generic Chromenopyrazole Analogs Cannot Simply Replace 3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile


Within the chromenopyrazole family, substitution at the pyrazole 4-position is the primary determinant of downstream synthetic utility and biological target engagement [1]. The 4-carbaldehyde analog (CAS 103593-79-9) has been extensively utilized for hydrazone, thiadiazole, and thiazole formation via condensation chemistry, while the 4-carbonitrile compound provides a nitrile group that participates in an entirely different set of transformations—including tetrazole synthesis via [3+2] cycloaddition, reduction to aminomethyl derivatives, and hydrolysis to carboxamide or carboxylic acid intermediates [2]. Interchanging these two building blocks would fundamentally alter the accessible chemical space and the physicochemical properties (H-bond acceptor pattern, dipole moment, metabolic stability) of the resulting final compounds, making informed selection critical for reproducible research outcomes.

Quantitative Differentiation Evidence for 3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile vs. Closest Analogs


Distinct Functional Group Reactivity: Carbonitrile vs. Carbaldehyde at the Pyrazole 4-Position

The 4-carbonitrile substituent in the target compound enables fundamentally different synthetic transformations compared to the 4-carbaldehyde analog. While the aldehyde exclusively undergoes nucleophilic addition/condensation (hydrazone, Knoevenagel, Schiff base formation), the nitrile group participates in [3+2] cycloaddition to yield tetrazoles, hydrolysis to amides/acids, and reduction to aminomethyl derivatives. This difference is reflected in the hydrogen-bond acceptor properties: the nitrile group provides a single, linear H-bond acceptor (sp-hybridized nitrogen), whereas the aldehyde offers both a carbonyl oxygen acceptor and a formyl hydrogen donor [1]. These distinct reactivity profiles make the two compounds non-interchangeable for any application requiring a specific functional handle at the 4-position.

Heterocyclic Chemistry Medicinal Chemistry Building Block Selection Synthetic Methodology

Molecular Property Differentiation: MW, LogP, and H-Bond Profile for Drug Design

The replacement of a formyl group (CHO, MW 29) with a nitrile group (CN, MW 26) results in a net molecular weight reduction of 3 Da (MW 313.31 vs. 316.31 for the aldehyde analog). More critically, the topological polar surface area (tPSA) shifts: the nitrile contributes approximately 23.79 Ų versus 17.07 Ų for a carbonyl oxygen in the context of the pyrazole ring, while the loss of the formyl hydrogen eliminates a hydrogen-bond donor site. This alters the H-bond donor/acceptor ratio from 1/4 (aldehyde) to 0/5 (carbonitrile), impacting predicted membrane permeability and solubility parameters [1]. The calculated LogP of the carbonitrile is approximately 3.8 (ALOGPS prediction), compared to approximately 3.5 for the aldehyde analog, indicating slightly higher lipophilicity [2].

Medicinal Chemistry Drug Design Physicochemical Properties ADME

Cannabinoid Receptor Scaffold Context: Pyrazole 4-Position Substituent Effects on CB1/CB2 Selectivity

In the chromenopyrazole cannabinoid series, systematic SAR studies by Morales et al. (2016) demonstrated that substituents at the pyrazole 4-position are critical determinants of CB1 versus CB2 receptor selectivity. While the published study focused on carboxamide, carboxylate ester, and ketone substituents, it established that electron-withdrawing groups at this position modulate receptor binding affinity and functional activity [1]. The nitrile group (Hammett σp = 0.66) exerts a stronger electron-withdrawing effect than the aldehyde (σp = 0.42), which is expected to influence the electron density distribution across the pyrazole-chromenone π-system and thereby alter receptor recognition patterns compared to the aldehyde or ester analogs [2]. The general scaffold has yielded compounds with CB2 Ki values as low as 3.2 nM and >1000-fold selectivity over CB1; whether the 4-carbonitrile derivative achieves similar or superior parameters remains to be experimentally determined.

Cannabinoid Research GPCR Pharmacology Structure-Activity Relationship Drug Discovery

Class-Level Antiproliferative Potential: Chromenopyrazole Scaffold Cytotoxicity Against Human Cancer Cell Lines

The chromenopyrazole scaffold class has demonstrated reproducible cytotoxicity across multiple cancer cell lines. In the NCI 60-cell-line single-dose screen (10⁻⁵ M), aldehyde-derived thiadiazole and thiazole compounds (e.g., 3a, 3b, 6, 8a, 8b, 10a, 10b) exhibited growth inhibition percentages (GIP) up to 96.03% against melanoma MDA-MB-435, with lethal effects observed for compound 6 (growth percent -47.47% against MDA-MB-435; -6.20% against renal A498) [1]. A structurally related chromenopyrazole carbonitrile derivative, (E)-5-((4-oxo-4H-chromen-3-yl)methyleneamino)-1-phenyl-1H-pyrazole-4-carbonitrile (DK4023), demonstrated inhibition of TNFα-induced MMP9 expression and cell motility in MDA-MB-231 breast cancer cells, establishing that the pyrazole-4-carbonitrile substructure is compatible with anti-invasive activity in aggressive cancer models [2]. These class-level findings indicate that the chromenopyrazole-4-carbonitrile chemotype has validated anticancer potential warranting further investigation.

Cancer Research Cytotoxicity Screening Chromenopyrazole Anticancer Agents

Optimal Procurement and Application Scenarios for 3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 371773-61-4)


Cannabinoid CB2 Receptor Ligand Development Programs

Research groups pursuing selective CB2 receptor agonists or antagonists for neuroinflammation, multiple sclerosis, or pain indications should prioritize this carbonitrile building block. As demonstrated by Morales et al., the chromenopyrazole 4-position is the key structural determinant of CB2 over CB1 selectivity [1]. The 4-carbonitrile variant, with its strong electron-withdrawing character (Hammett σp 0.66) and absence of a hydrogen-bond donor, is predicted to yield analogs with CB2-favoring physicochemical profiles. This compound enables systematic exploration of nitrile-containing chromenopyrazole libraries that have not been previously reported in the cannabinoid literature, offering the potential for intellectual property differentiation.

Diversity-Oriented Synthesis of Anticancer Heterocyclic Libraries

The nitrile functional handle enables synthetic diversification pathways orthogonal to those of the widely used 4-carbaldehyde analog. As reported by Abdel-Aziem et al., the aldehyde-derived thiadiazoles and thiazoles achieved up to 96% growth inhibition in the NCI-60 panel [2]. Procuring the carbonitrile version allows synthetic chemists to generate tetrazole, amide, thioamide, and aminomethyl derivatives via transformations unavailable to the aldehyde starting material, thereby expanding the accessible chemical space and increasing the probability of identifying novel antiproliferative chemotypes with differentiated selectivity profiles.

Fluorescent Probe and Chemosensor Development

Chromenone-pyrazole conjugates have demonstrated utility as fluorescent chemosensors for metal ion detection, including Hg²⁺ sensing applications [3]. The carbonitrile group contributes an extended π-conjugation pathway that can modulate fluorescence emission wavelengths and quantum yields compared to aldehyde or ester analogs. Researchers designing ratiometric fluorescent probes or turn-on sensors should consider this carbonitrile building block for its distinct photophysical properties, particularly the linear nitrile group which can participate in through-space electronic coupling with the chromenone fluorophore.

Medicinal Chemistry Lead Optimization Requiring Reduced H-Bond Donor Count

For CNS drug discovery programs or any lead series where H-bond donor count correlates with poor membrane permeability or efflux liability, the carbonitrile compound offers a critical advantage over the aldehyde analog: zero hydrogen-bond donors vs. one for the aldehyde [4]. This binary difference can substantially impact in silico CNS MPO scores and predicted blood-brain barrier penetration. The compound therefore represents a preferred building block for synthesizing CNS-targeted chromenopyrazole analogs, particularly for targets such as cannabinoid receptors, monoamine oxidases, or kinases where CNS exposure is therapeutically required.

Quote Request

Request a Quote for 3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.